molecular formula C11H12N2O2 B14900391 N-[4-(acetylamino)phenyl]prop-2-enamide

N-[4-(acetylamino)phenyl]prop-2-enamide

Cat. No.: B14900391
M. Wt: 204.22 g/mol
InChI Key: AMUXEICCQPAHAS-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide (acrylamide) backbone linked to a 4-acetylamino phenyl group. For instance, the compound shares structural similarities with osimertinib mesylate (a tyrosine kinase inhibitor) and other acrylamide derivatives documented in pharmaceutical and synthetic chemistry literature . Key properties such as logP (lipophilicity) and PSA (polar surface area) can be inferred from related compounds like N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide, which has a logP of 4.05 and PSA of 92.34 .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(4-acetamidophenyl)prop-2-enamide

InChI

InChI=1S/C11H12N2O2/c1-3-11(15)13-10-6-4-9(5-7-10)12-8(2)14/h3-7H,1H2,2H3,(H,12,14)(H,13,15)

InChI Key

AMUXEICCQPAHAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]prop-2-enamide typically involves the reaction of 4-aminophenylacetic acid with acetic anhydride to form N-acetyl-4-aminophenylacetic acid. This intermediate is then subjected to a dehydration reaction using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(acetylamino)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound may also influence various biochemical pathways, resulting in its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes critical data for N-[4-(acetylamino)phenyl]prop-2-enamide and its structurally related compounds, emphasizing substituent effects, physical properties, and applications:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings Reference
This compound 4-Acetylamino phenyl C₁₁H₁₂N₂O₂ 204.23 (calculated) N/A Hypothesized as a pharmaceutical intermediate
(2E)-N-Phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (2a) Phenyl, 3-(trifluoromethyl)phenyl C₁₆H₁₂F₃NO 307.27 154–157 Antibacterial agent (Michael acceptor)
(2E)-N-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2d) 4-Fluorophenyl, 4-(trifluoromethyl)phenyl C₁₆H₁₁F₄NO 325.26 149–151 Enhanced antibacterial activity
Osimertinib mesylate Complex aryl-pyrimidine substituents C₂₉H₃₇N₇O₅S 595.7 N/A EGFR inhibitor for NSCLC treatment
2-Cyano-3-[5-(difluoromethylsulfanylphenyl)furan-2-yl]-N-(thiazol-2-yl)prop-2-enamide Cyano, difluoromethylsulfanyl, thiazole C₂₂H₁₃F₂N₃O₂S₃ 497.55 N/A Kinase inhibition (preclinical studies)
N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide Complex amine and aryl groups C₂₉H₃₇N₇O₅S 595.7 N/A Anticancer agent (osimertinib derivative)

Key Observations:

Substituent Effects on Bioactivity :

  • Fluorinated and trifluoromethyl groups (e.g., in compounds 2a and 2d) enhance antibacterial activity due to increased electronegativity and metabolic stability .
  • Bulky substituents (e.g., in osimertinib) improve target selectivity in kinase inhibition, reducing off-target effects .

Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. For example, compound 2d (149–151°C) has a lower melting point than 2a (154–157°C), likely due to reduced crystallinity from para-substituted fluorine . Lipophilicity (logP ~4) in acetylamino-substituted acrylamides suggests moderate membrane permeability, critical for oral bioavailability .

Synthetic Yields :

  • Yields for trifluoromethylphenyl derivatives (e.g., 70% for compound 1p) highlight the efficiency of Michael addition reactions in acrylamide synthesis .

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